
Pantoprazole Sulfone
概要
説明
パンタプラゾールスルホンは、胃食道逆流症、びらん性食道炎、およびゾリンジャー・エリソン症候群などの治療に用いられるプロトンポンプ阻害剤であるパンタプラゾールの誘導体です 。パンタプラゾールスルホンは、パンタプラゾールの酸化によって形成され、その薬物動態および潜在的な治療用途について研究されています。
2. 製法
合成経路と反応条件: パンタプラゾールスルホンは、パンタプラゾールを酸化することによって合成することができます。一般的な方法の1つは、メチルレニウムトリオキシドを触媒として、過酸化水素と酢酸を使用する方法です 。反応は以下のように進みます。
出発物質: 2-クロロメチル-3,4-ジメトキシピリジン塩酸塩と5-ジフルオロメトキシ-2-メルカプト-1H-ベンゾイミダゾール。
反応: 出発物質は反応して、5-ジフルオロメトキシ-2-{[(3,4-ジメトキシ-2-ピリジニル)メチル]スルホ}-1H-ベンゾイミダゾールを形成します。
酸化: 次に、中間体は、メチルレニウムトリオキシドの存在下で、過酸化水素と酢酸を使用して酸化され、パンタプラゾールスルホンが生成されます.
工業生産方法: パンタプラゾールスルホンの工業生産には、通常、上記のように、同様の試薬と条件を用いた大規模な酸化プロセスが含まれます。プロセスは、高収率と高純度を実現するために最適化されており、不純物を最小限に抑えるために反応パラメータを注意深く制御しています .
準備方法
Synthetic Routes and Reaction Conditions: Pantoprazole sulfone can be synthesized by oxidizing pantoprazole. One common method involves the use of hydrogen peroxide and acetic acid with methyl rhenium trioxide as a catalyst . The reaction proceeds as follows:
Starting Materials: 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
Reaction: The starting materials react to form 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfo}-1H-benzimidazole.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize impurities .
化学反応の分析
Oxidation Mechanism Using Methyl Rhenium Trioxide (MTO)
The sulfone forms via a controlled oxidation process, often catalyzed by methyl rhenium trioxide (MTO) in the presence of hydrogen peroxide (HO) and acetic acid (CHCOOH) .
Mechanism:
-
Catalyst Activation : MTO reacts with HO to form a rhenium peroxide complex.
-
Oxygen Transfer : The peroxide complex transfers oxygen to the thioether’s sulfur atom.
-
Sulfone Formation : Sequential oxidation converts the thioether (3 ) directly to the sulfone, bypassing the sulfoxide stage under specific conditions .
Critical Factors :
-
Temperature : 20–30°C prevents side reactions.
-
Catalyst Ratio : A 1:1 or 1:2 MTO:HO ratio ensures optimal oxygen transfer .
Key Reaction Conditions for Sulfone Formation
The table below summarizes experimental parameters for synthesizing pantoprazole sulfone:
Impurity Analysis and Genotoxic Risk
This compound is classified as a genotoxic impurity due to its potential to alkylate DNA. Its formation is influenced by:
-
Oxidant Strength : Strong oxidants like HO-MTO systems increase sulfone yield .
-
pH : Reactions near neutral pH (5–8) favor radical cation intermediates, accelerating overoxidation .
Analytical Control :
-
HPLC-MS : Quantifies sulfone levels to ensure compliance with ICH guidelines (<1 ppm) .
-
Synthetic Standards : The MTO-mediated method produces high-purity sulfone for calibration .
Industrial Implications
Pharmaceutical manufacturers prioritize oxidation control to minimize sulfone formation. The MTO-HO system offers scalability and reproducibility, making it suitable for large-scale pantoprazole sodium production while adhering to safety thresholds .
科学的研究の応用
Pharmacokinetics
Overview
Pharmacokinetic studies of pantoprazole sulfone have been pivotal in understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining effective dosing regimens in both human and veterinary medicine.
Key Findings
- Intravenous Administration in Goats : A study involving adult goats administered pantoprazole intravenously revealed that the maximum concentration of this compound was approximately 0.1 μg/mL, with an elimination half-life of 0.8 hours and an area under the curve (AUC) of 0.2 hr*μg/mL .
- Liquid-Liquid Extraction Method : This method was employed to quantify pantoprazole and its sulfone metabolite from plasma samples, demonstrating high recovery rates (90% for sulfone) and low variability in measurements .
Drug Delivery Systems
Controlled-Release Formulations
this compound is being investigated for its role in enhancing the therapeutic efficacy of pantoprazole through controlled-release formulations. These formulations aim to improve bioavailability and provide sustained release of the active compound in the gastrointestinal tract.
Biological Studies
Gastric Acid Secretion Studies
Research has focused on the effects of this compound on gastric acid secretion. Its mechanism involves irreversible binding to the H+, K+-ATPase enzyme in gastric parietal cells, effectively reducing acid production. This action is critical for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Veterinary Applications
In veterinary medicine, studies have shown that this compound can be beneficial in treating abomasal ulceration in ruminants. The pharmacokinetic profiles established in animal studies provide insights into effective treatment protocols .
Industrial Applications
Synthesis of Pharmaceutical Compounds
this compound is utilized in the synthesis of related pharmaceutical compounds and serves as a reference standard in quality control processes within pharmaceutical manufacturing. Its stability and defined chemical properties make it a valuable component in drug formulation.
Comparison Table: Pharmacokinetic Parameters
Parameter | Pantoprazole | This compound |
---|---|---|
Maximum Concentration (μg/mL) | Not specified | 0.1 |
Elimination Half-Life (h) | 0.7 | 0.8 |
Area Under Curve (hr*μg/mL) | Not specified | 0.2 |
Plasma Clearance (mL/kg/min) | 0.345 | Not specified |
Volume of Distribution (L/kg) | 0.9 | Not specified |
Case Studies
- Intravenous Administration in Goats : A study aimed at understanding the pharmacokinetics of pantoprazole and its metabolite revealed critical insights into their absorption and elimination profiles, which are essential for developing treatment strategies for ulceration in ruminants .
- Pharmacokinetics in Calves : Research demonstrated that this compound was detectable in edible tissues post-administration, raising considerations for food safety and residue limits in livestock treated with this medication .
作用機序
パンタプラゾールスルホンは、胃壁細胞のH+-K+ ATPase酵素を阻害することにより効果を発揮します。この酵素は、胃酸産生の最終段階を担っています。パンタプラゾールスルホンは、酵素に不可逆的に結合することにより、基礎分泌と刺激分泌の両方の胃酸分泌を効果的に減少させます 。この阻害は、胃の酸性度を長期間低下させ、胃食道逆流症や消化性潰瘍などの治療に役立ちます .
6. 類似化合物の比較
パンタプラゾールスルホンは、オメプラゾールスルホン、エソメプラゾールスルホン、ランソプラゾールスルホンなどの他のプロトンポンプ阻害剤に似ています。 特定の薬物動態プロファイルと、特定の徐放製剤での使用が特徴です .
類似化合物:
- オメプラゾールスルホン
- エソメプラゾールスルホン
- ランソプラゾールスルホン
パンタプラゾールスルホンは、その特定の結合親和性と作用の持続時間の長さにより、臨床的および研究的の両方で貴重な化合物となっています .
類似化合物との比較
生物活性
Pantoprazole sulfone is a significant metabolite of pantoprazole, a proton pump inhibitor (PPI) widely used to manage conditions related to excessive gastric acid production. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, therapeutic potential, and safety profile. This article synthesizes findings from various studies, detailing the pharmacokinetics, pharmacodynamics, and clinical implications of this compound.
1. Pharmacokinetics of this compound
Pharmacokinetic studies reveal that this compound is detectable in plasma and tissues following administration of pantoprazole. Key parameters include:
- Elimination Half-Life : The elimination half-life of this compound varies across species. For example, in calves, it was found to be longer than in foals and alpacas, with significant plasma concentrations observed for up to 4 hours post-administration .
- Bioavailability : The bioavailability of the first subcutaneous administration of pantoprazole was reported at 115.2 ± 56.0% in calves, indicating effective absorption .
- Tissue Distribution : Studies have shown that this compound can be detected in various tissues, including edible tissues, suggesting potential implications for food safety and residue monitoring .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Calves (IV) | Goats (IV) |
---|---|---|
Elimination Half-Life | ~4 hours | 0.8 hours |
Maximum Concentration (Cmax) | Not specified | 0.1 μg/mL |
Area Under Curve (AUC) | Not specified | 0.2 hr*μg/mL |
Bioavailability | 115.2% | Not reported |
Pantoprazole acts by irreversibly binding to the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This compound retains some biological activity as a metabolite:
- Acid Suppression : Studies indicate that both pantoprazole and its sulfone metabolite effectively suppress gastric acid secretion, although the sulfone metabolite exhibits lower potency compared to the parent compound .
- Clinical Implications : The ability of this compound to modulate gastric pH has implications for treating conditions such as abomasal ulcers in ruminants .
3. Case Studies and Clinical Applications
Several studies have explored the clinical applications of pantoprazole and its metabolites:
- Veterinary Medicine : In neonatal calves, intravenous administration of pantoprazole resulted in effective acid suppression, with detectable levels of this compound indicating its role in therapeutic efficacy .
- Food Safety Concerns : Research has highlighted the presence of this compound in edible tissues post-administration, raising concerns about residue levels in livestock intended for human consumption .
Table 2: Clinical Observations from Studies on this compound
Study Focus | Findings |
---|---|
Neonatal Calves | Effective reduction in gastric acid secretion |
Tissue Residue Analysis | Detectable levels of this compound in tissues |
Safety Profile | No adverse effects reported at therapeutic doses |
4. Future Directions and Research Needs
Further research is warranted to fully elucidate the biological activity and safety profile of this compound:
- Long-Term Effects : Studies investigating the long-term effects and potential accumulation of this compound in tissues are essential for understanding its safety in both veterinary and human medicine.
- Comparative Studies : More comparative studies across different species will help clarify species-specific pharmacokinetic behaviors and therapeutic outcomes.
特性
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYMBZQIJDMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155666 | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127780-16-9 | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANTOPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。